molecular formula C11H14N2 B1359947 4-(Diethylamino)benzonitrile CAS No. 2873-90-7

4-(Diethylamino)benzonitrile

Cat. No. B1359947
CAS RN: 2873-90-7
M. Wt: 174.24 g/mol
InChI Key: KMLGFOAKCYHXCQ-UHFFFAOYSA-N
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Description

4-(Diethylamino)benzonitrile is a chemical compound with the molecular formula C11H14N2 . It is used in photophysical studies due to its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation, leading to the appearance of dual fluorescence .


Molecular Structure Analysis

The molecular structure of 4-(Diethylamino)benzonitrile has been analyzed using various techniques . The compound exhibits two distinct fluorescence emission bands in sufficiently polar solvents . The interpretation of its transient absorption (TA) spectrum in the visible range has been a subject of long-standing controversy .


Chemical Reactions Analysis

The chemical reactions of 4-(Diethylamino)benzonitrile have been studied extensively . The compound is known for its dual fluorescence, a phenomenon where a given fluorophore shows two distinct emission bands . The interpretation of its transient absorption (TA) spectrum in the visible range has been a subject of long-standing controversy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Diethylamino)benzonitrile have been analyzed in various studies . The compound exhibits two distinct fluorescence emission bands in sufficiently polar solvents .

Scientific Research Applications

  • Photochemical Studies

    • Field : Photochemistry
    • Application : 4-(Dimethylamino)benzonitrile is used in photochemical studies due to its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation .
    • Method : This involves the use of laser flash photolysis investigations to characterize the photoinduced, aqueous phase one-electron oxidation of 4-(dimethylamino)benzonitrile .
    • Results : The production of the radical cation of 4-(dimethylamino)benzonitrile after direct photoexcitation at 266 nm was confirmed. Moreover, the radical cation was shown to be produced from the reactions of several excited triplet photosensitizers (carbonyl compounds) with 4-(dimethylamino)benzonitrile .
  • Fluorescence Studies

    • Field : Fluorescence Spectroscopy
    • Application : 4-(Dimethylamino)benzonitrile is used in fluorescence studies to probe the nature of the fluorescent intramolecular charge transfer (ICT) state .
    • Method : This involves time-resolved absorption and emission experiments .
    • Results : The results suggest that the fluorescent ICT state may differ from the twisted ICT (TICT) state observed in transient absorption .
  • Synthesis of Pyrrolopyrrole Derivatives

    • Field : Organic Chemistry
    • Application : 4-(Dimethylamino)benzonitrile can be used in the synthesis of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione derivatives .
    • Method : The specific methods and procedures would depend on the overall synthetic route and the specific derivative being synthesized. Typically, this would involve reactions under controlled conditions with various reagents .
    • Results : The result is the formation of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione derivatives .
  • Mass Spectrometry Studies

    • Field : Mass Spectrometry
    • Application : 4-(Dimethylamino)benzonitrile is used in mass spectrometry studies to understand its fragmentation patterns and behavior under ionization .
    • Method : This involves the use of electron ionization mass spectrometry .
    • Results : The results provide information about the mass-to-charge ratio of the ions formed and their relative abundance, which can be used to infer the molecular structure of the compound .
  • Excited State Quantum Dynamics and Dual Fluorescence Spectra

    • Field : Quantum Chemistry
    • Application : 4-(Dimethylamino)benzonitrile (DMABN) is used in studies of excited state quantum dynamics and dual fluorescence spectra .
    • Method : This involves the use of UV absorption and fluorescence emission spectroscopy, as well as theoretical methods .
    • Results : The study provides insights into the short-time behavior of DMABN in the gas phase as well as in various solvents, after excitation to the L state .
  • Mass Spectrometry Studies

    • Field : Mass Spectrometry
    • Application : 4-(Diethylamino)benzonitrile is used in mass spectrometry studies to understand its fragmentation patterns and behavior under ionization .
    • Method : This involves the use of electron ionization mass spectrometry .
    • Results : The results provide information about the mass-to-charge ratio of the ions formed and their relative abundance, which can be used to infer the molecular structure of the compound .

Safety And Hazards

4-(Diethylamino)benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions of research on 4-(Diethylamino)benzonitrile could involve further studies on its photophysics and photochemistry . The compound’s ability to exhibit dual fluorescence makes it a valuable model for studying intramolecular charge transfer (ICT) reactions .

properties

IUPAC Name

4-(diethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLGFOAKCYHXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182889
Record name 4-(Diethylamino)benzonitrile
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-(Diethylamino)benzonitrile

CAS RN

2873-90-7
Record name 4-(Diethylamino)benzonitrile
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Record name 4-(Diethylamino)benzonitrile
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Record name 2873-90-7
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Record name 4-(Diethylamino)benzonitrile
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Synthesis routes and methods

Procedure details

4-Bromobenzonitrile (2.000 g, 10.99 mmol), diethylamine (3.41 mL, 32.96 mmol) and POTASSIUM CARBONATE (4.56 g, 32.96 mmol) were mixed in dry acetonitrile (10 mL) under argon in a microwave vial. The vial was sealed and heated with microvawes for 60 minutes at 160°C. Added diethylamine (3.41 mL, 32.96 mmol) and heated at 160°C for 3 hours. Added Palladium(II) acetate (0.123 g, 0.55 mmol) and 2-(Dicyclohexylphosphino)-2',4',6'-tri-i- propyl-1,1'-biphenyl (0.524 g, 1.10 mmol), purged with argon for 5 minutes and heated in an oil bath at 100°C for 24 hours. The reaction was cooled to rt and partitioned between EtOAc (100 mL) and saturated aqueous NaHCO3 (40 mL). The layers were separated and the aqueous phase extracted with EtOAc (100 mL). The organics were combined, dried (Na2SO4), filtered and concentrated. Purification by flash chromatography on silica gel gave 4-(diethylamino)benzonitrile (0.750 g, 39.2 %)
Quantity
0.033 mol
Type
reagent
Reaction Step One
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Quantity
0.01 L
Type
solvent
Reaction Step Two
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Quantity
0.033 mol
Type
reactant
Reaction Step Three
Quantity
0.011 mol
Type
reactant
Reaction Step Four
Quantity
0.0011 mol
Type
catalyst
Reaction Step Five
Quantity
0.000549 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
SI Druzhinin, A Demeter, VA Galievsky… - The Journal of …, 2003 - ACS Publications
With 4-(dimethylamino)benzonitrile (DMABN), 4-(methylamino)benzonitrile (MABN), and 4-aminobenzonitrile (ABN) in an alkane solvent such as n-hexadecane, the fluorescence decay …
Number of citations: 55 pubs.acs.org
KA Zachariasse, SI Druzhinin, P Mayer… - Chemical Physics …, 2009 - Elsevier
From picosecond decay times of 4-(dimethylamino)benzonitrile (DMABN) and 4-(dimethylamino)benzoic acid ethyl ester (DMABE) in acetonitrile (Ref. [1]), a conclusion on entropy …
Number of citations: 17 www.sciencedirect.com
YV Il'ichev, W Kühnle… - The Journal of Physical …, 1998 - ACS Publications
The intramolecular charge transfer (ICT) reaction from the locally excited state (LE) to the charge transfer state (CT) in the singlet excited state is investigated for the dual fluorescent 4-(…
Number of citations: 199 pubs.acs.org
R Daum, S Druzhinin, D Ernst, L Rupp… - Chemical physics …, 2001 - Elsevier
Fluorescence excitation spectra of 4-(diisopropylamino)benzonitrile (DIABN) and 4-(dimethylamino)benzonitrile (DMABN) in thermal vapour and seeded jet expansions are compared. …
Number of citations: 45 www.sciencedirect.com
SI Druzhinin, VA Galievsky… - The Journal of Physical …, 2005 - ACS Publications
Upon photoexcitation of 4-(dimethylamino)benzonitrile (DMABN) in the polar solvent acetonitrile (MeCN), a methyl group is subtracted from the dimethylamino substituent, producing 4-(…
Number of citations: 27 pubs.acs.org
KA Zachariasse, SI Druzhinin, O Morawski… - The Journal of …, 2018 - ACS Publications
Single crystals of 4-(diisopropylamino)benzonitrile (DIABN) undergo an intramolecular charge transfer (ICT) reaction in the excited singlet state. At 300 K, the fluorescence consists of …
Number of citations: 1 pubs.acs.org
T von der Haar, A Hebecker, Y Il'Ichev… - AIP Conference …, 1996 - pubs.aip.org
The fast excited state intramolecular charge transfer (ICT) and dual fluorescence observed with several 4‐aminobenzonitriles is discussed. It is shown that the magnitude of the energy …
Number of citations: 2 pubs.aip.org
W Schuddeboom, SA Jonker, JM Warman… - The Journal of …, 1992 - ACS Publications
Singlet excited-state dipole moments of a number of aminobenzonitriles havebeen determined in cyclohexane, benzene, and 1, 4-dioxane, using time-resolved microwave conductivity (…
Number of citations: 430 pubs.acs.org
MCC De Lange, DT Leeson, KAB Van Kuijk, AH Huizer… - Chemical physics, 1993 - Elsevier
The anomalous fluorescence of solutions of 4-(dimethylamino)benzonitrile (DMABN) and 4-(dimethylamino)benzonitrile (DEABN) in benzene and toluene is shown to originate from …
Number of citations: 30 www.sciencedirect.com
A Demeter, KA Zachariasse - The Journal of Physical Chemistry A, 2008 - ACS Publications
The triplet state dipole moments μ(T) of a series of 4-amino- and 3-aminobenzonitriles in cyclohexane, benzene, and 1,4-dioxane are recalculated from previously published [J. Phys. …
Number of citations: 10 pubs.acs.org

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